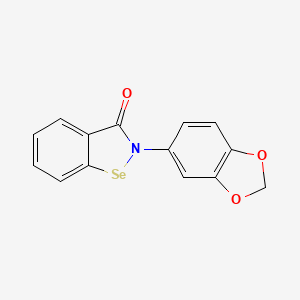
1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)- is a synthetic organic compound that belongs to the class of benzisoselenazolones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)- typically involves the reaction of 1,3-benzodioxole derivatives with selenium-containing reagents under controlled conditions. Common synthetic routes may include:
Cyclization reactions: Using appropriate catalysts and solvents to facilitate the formation of the benzisoselenazolone ring.
Oxidation reactions: Employing oxidizing agents to introduce selenium into the molecular structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)- can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form selenoxide derivatives.
Reduction: Using reducing agents to convert the compound into its selenol form.
Substitution: Participating in nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while substitution reactions can produce a variety of functionalized benzisoselenazolones.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals or as an enzyme inhibitor by binding to active sites. The exact molecular targets and pathways would depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzisoselenazol-3(2H)-one: A closely related compound with similar chemical properties.
1,2-Benzisothiazol-3(2H)-one: A sulfur analog with distinct reactivity and applications.
1,2-Benzisoxazol-3(2H)-one: An oxygen analog with unique chemical behavior.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(1,3-benxodioxol-5-yl)- stands out due to the presence of both selenium and the 1,3-benzodioxole moiety, which may confer unique chemical and biological properties compared to its sulfur and oxygen analogs.
Propriétés
Numéro CAS |
81743-97-7 |
|---|---|
Formule moléculaire |
C14H9NO3Se |
Poids moléculaire |
318.20 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C14H9NO3Se/c16-14-10-3-1-2-4-13(10)19-15(14)9-5-6-11-12(7-9)18-8-17-11/h1-7H,8H2 |
Clé InChI |
KDYMXOMOFITDSH-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4=CC=CC=C4[Se]3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


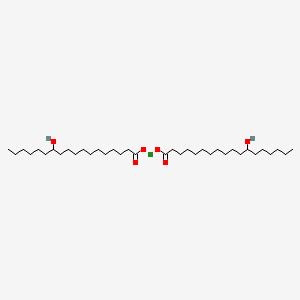
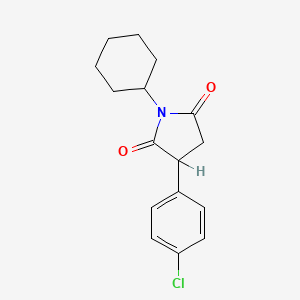
![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)
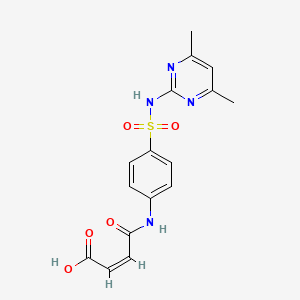
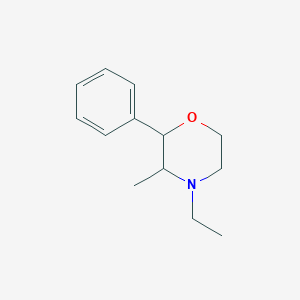
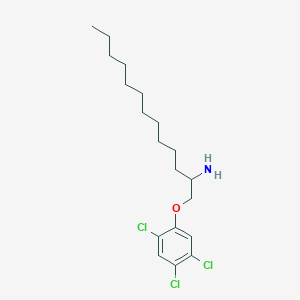

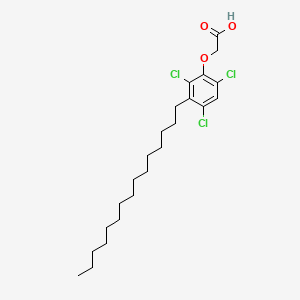
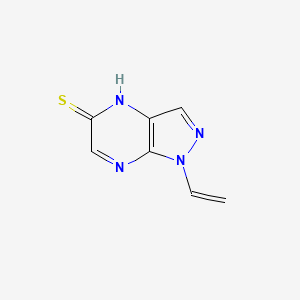


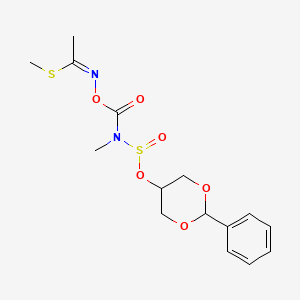

![8,10-bis[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;oxalic acid](/img/structure/B12709996.png)
